molecular formula C18H15OP B045211 Triphenylphosphine oxide CAS No. 791-28-6

Triphenylphosphine oxide

Cat. No.: B045211
CAS No.: 791-28-6
M. Wt: 278.3 g/mol
InChI Key: FIQMHBFVRAXMOP-UHFFFAOYSA-N
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Description

Triphenylphosphane oxide is a phosphine oxide in which the substituents on phosphorus are three phenyl groups. It has a role as a NMR chemical shift reference compound.

Scientific Research Applications

  • Modification of Arylphosphine Oxides : TPPO is used for modifying arylphosphine oxides, allowing for the substitution of phenyl/aryl groups and Michael-type addition at the naphthyl group (Stankevič, Pisklak, & Włodarczyk, 2016).

  • Asymmetric Induction in Catalysis : It enhances asymmetric induction in the chiral La-BINOL-complex-catalyzed epoxidation of enones, providing a highly general and practical protocol (Daikai, Kamaura, & Inanaga, 1998).

  • Measuring Solubilities : TPPO is utilized for measuring the solubilities of compounds in various solvents (Hu, Wang, & Cai, 2009).

  • Immunotoxicity Research : It suppresses antigen-specific lymphocyte proliferation and inhibits monocyte antigen presentation at non-toxic concentrations (Esa, Warr, & Newcombe, 1988).

  • Oxidation Catalysis : TPPO acts as an effective catalyst for the oxidation of bis(triethylsilyl)mercury by oxygen (Alexandrov et al., 1971).

  • Esterification Reactions : It is used along with oxalyl chloride as high-efficiency coupling reagents for the esterification of alcohols with carboxylic acids (Jia et al., 2018).

  • Supramolecular Chemistry : It forms halogen-bonded complexes with various compounds, useful in designing self-complementary phosphine oxide- (Maugeri et al., 2017).

  • Organic Synthesis : TPPO is used for converting aldoximes into nitriles under mild conditions (Moussa et al., 2010), and it can induce ring contraction in 1,2-dioxines (Greatrex & Taylor, 2004).

  • Reduction in Organic Synthesis : TPPO is used as a reductant, and its mixture with ZnCl2 forms a TPPO–Zn complex in high yield in polar organic solvents (Batesky, Goldfogel, & Weix, 2017).

  • Phosphorus(V)-Mediated Transformations : It catalyzes 1,2-dichlorination reactions of epoxides under certain conditions (Denton, Tang, & Przeslak, 2010).

  • Mitsunobu Esterification Reaction : It facilitates the isolation of the desired ester in this reaction (Camp & Jenkins, 1988).

  • Environmental Applications : Ultrasonic irradiation can degrade TPPO in water, making it less toxic and allowing for the study of its effects on treatment conditions (Emery et al., 2005).

  • Electroreduction : The electrochemical reduction of TPPO to triphenylphosphine (TPP) reduces costs and waste in large-scale reactions mediated by TPP (Manabe, Wong, & Sevov, 2020).

  • Complex Formation : TPPO reacts with lanthanide and yttrium nitrates in organic solvents to form complexes with various properties (Cousins & Hart, 1967).

  • Transformation to Organophosphorus Compounds : It can be transformed into three organophosphorus compounds using metallic sodium (Zhang et al., 2020).

  • Liquid Crystalline Phase Formation : TPPO compounds exhibit a columnar liquid crystalline phase and are responsive to alkaline metal cations (Hatano & Kato, 2006).

  • Crystallography Studies : The crystal structure of TPPO has been extensively studied to understand its bond lengths and angles (Al-farhan, 1992); (Bandoli et al., 1970).

  • Analytical Chemistry : A method for determining triphenylphosphine in its metal complexes is applicable and accurate within 0.5% (Rao & Aravamùdan, 1969).

Mechanism of Action

Target of Action

Triphenylphosphine oxide (TPPO) is an organophosphorus compound . It doesn’t have a specific biological target because it’s primarily used as a reagent in organic synthesis . It’s known to interact with various organic compounds, particularly those that have acidic hydrogen atoms, such as phenols .

Mode of Action

TPPO is a byproduct of many useful reactions in organic synthesis, including the Wittig, Staudinger, and Mitsunobu reactions . It’s also formed when PPh3Cl2 is employed to convert alcohols into alkyl chlorides . The oxygen center in TPPO is relatively basic, which makes it a popular agent to crystallize otherwise difficult-to-crystallize molecules .

Biochemical Pathways

As a reagent and byproduct in organic synthesis, TPPO is involved in various biochemical pathways. For instance, in the Wittig reaction, it’s produced as a stable and stoichiometric by-product . The reaction is crucial in organic synthesis for the preparation of alkenes .

Pharmacokinetics

TPPO is slightly soluble in water but more soluble in polar organic solvents . These properties can affect its distribution and elimination if it were to be used in a biological system.

Result of Action

The primary result of TPPO’s action in organic synthesis reactions is the formation of new compounds. For example, in the Wittig reaction, it helps in the formation of alkenes . Additionally, due to its basic oxygen center and the rigidity of its backbone, TPPO can induce the crystallization of chemical compounds .

Action Environment

The action of TPPO can be influenced by various environmental factors. For instance, its solubility can be affected by the polarity of the solvent, which can impact its efficacy in reactions . Furthermore, TPPO’s stability and reactivity can be influenced by temperature and the presence of other reactive species .

Safety and Hazards

TPPO is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

TPPO and triphenylphosphine (TPP) can form a complex in solution, promoting visible light absorption to trigger electron transfer within the complex and generate radicals . This work highlights the promise of using TPPO as a catalytic photo-redox mediator in organic synthesis .

Biochemical Analysis

Biochemical Properties

Triphenylphosphine oxide plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It is known to interact with various enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with acidic hydrogen atoms, such as those found in phenols. The basicity of the oxygen center in this compound allows it to form stable complexes with these molecules, facilitating crystallization and purification processes .

In addition, this compound is involved in the Wittig, Staudinger, and Mitsunobu reactions, where it acts as a byproduct. These reactions are crucial in the synthesis of various organic compounds, and the presence of this compound can influence the overall yield and purity of the final products .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been identified as a potent and selective inhibitor of the transient receptor potential melastatin-5 ion channel, which plays a critical role in taste pathways and insulin secretion . This inhibition can lead to changes in cellular signaling and metabolic processes, affecting overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with various biomolecules. The oxygen center in this compound is relatively basic, allowing it to interact with acidic hydrogen atoms and form hydrogen bonds. This interaction is crucial in the crystallization of difficult-to-crystallize molecules .

Furthermore, this compound acts as an inhibitor of the transient receptor potential melastatin-5 ion channel by binding to the channel and preventing its activation. This inhibition affects the downstream signaling pathways and cellular responses associated with the ion channel .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental setups. This compound is relatively stable under standard laboratory conditions, but its solubility in various solvents can affect its long-term behavior. For example, this compound is poorly soluble in hexane and cold diethyl ether, which can influence its separation and purification in chemical reactions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can have toxic effects at high doses. For instance, exposure to high concentrations of this compound has been associated with changes in cholinesterase activity levels in the brain and plasma of animal models . These findings highlight the importance of careful dosage control in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its role as an inhibitor of the transient receptor potential melastatin-5 ion channel. This inhibition affects the signaling pathways and metabolic processes regulated by the ion channel, leading to changes in metabolic flux and metabolite levels . Additionally, this compound can be regenerated from its oxidized form through reactions with reducing agents such as trichlorosilane .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can form complexes with various biomolecules, affecting its localization and accumulation within cells. Its poor solubility in certain solvents can also impact its distribution in biological systems .

Subcellular Localization

This compound is localized in specific subcellular compartments based on its interactions with biomolecules and its chemical properties. The basicity of the oxygen center in this compound allows it to interact with acidic hydrogen atoms, directing it to specific cellular compartments where these interactions are favorable . This localization can influence the activity and function of this compound within cells.

Properties

IUPAC Name

diphenylphosphorylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQMHBFVRAXMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15OP
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2022121
Record name Triphenylphosphine oxide
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Molecular Weight

278.3 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [IUCLID] Beige crystalline solid; [Aldrich MSDS]
Record name Triphenylphosphine oxide
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CAS No.

791-28-6
Record name Triphenylphosphine oxide
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Record name Triphenylphosphine oxide
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Record name TRIPHENYLPHOSPHINE OXIDE
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Record name Phosphine oxide, triphenyl-
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Synthesis routes and methods I

Procedure details

p-Toluenesulfonic acid (0.5 g), 6.26 g of 1,4-dihydro-4-oxo-2-[(hydroxy)(methoxy)methyl]-5-(phenylmethoxy)pyridine and 8.35 g of (triphenylphosphoranylidene)acetic acid ethyl ester were stirred for three hours at 70° C. A clear dark solution was formed. Evaporation of the solvent in vacuo yielded an oily residue of the title compound and triphenylphosphine oxide. This was dissolved in 30 ml of isopropanol. After standing overnight in a refrigerator, the resulting crystals were filtered off, washed with ether and recrystallized from isopropanol (yield: 5.72 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
1,4-dihydro-4-oxo-2-[(hydroxy)(methoxy)methyl]-5-(phenylmethoxy)pyridine
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2.1 g (60% in oil, 0.052 mole) of sodium hydride in 125 ml of dimethylformamide heated to 60° C. under a nitrogen gas blanket was added a solution of 2.65 g (0.026 mole) of N-methyl-3-pyrrolidinol and 5.0 g (0.026 mole) of 3,5-dichloropyridine-4-carboxylic acid in 40 ml of dimethylformamide dropwise at such a rate as to maintain 60° C. Subsequent to this addition, the mixture was heated to 75° C. for 3 hr. The solvent was then removed by rotary evaporation (60° C., 5 mm). The entire solid residue was suspended in 150 ml methylene chloride and hydrogen chloride added until a pH of 3 was reached. To the resulting mixture was added 15 g (0.057 mole) of triphenylphosphine and 15 g carbon tetrachloride and the entire mixture heated to reflux. After 1 hr, 7.5 g (0.029 mole) of triphenylphosphine and 7.5 g carbon tetrachloride were added, followed by the same increments 1 hr later. The reaction was driven to completion by adding 20 ml of triethylamine. The reaction mixture was washed with 6×50 ml of 3N hydrochloric acid, dried over sodium sulfate, filtered and concentrated by rotary evaporation. To the residue was added ethyl acetate, which caused much tarry material to fall out of solution, leaving the desired product and triphenylphosphine oxide in solution. The mixture was chromatographed by column chromatography using silica gel as the stationary phase and ethyl acetate as eluent. Similar fractions were combined and ethyl acetate removed by rotary evaporation, yielding 0.6 g (7%), of white crystals, m.p. 134°-38° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Quantity
7.5 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of biphenyl-2-yl((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (1.67 g, 5.6 mmol), phthalimide (1.24 g, 8.4 mmol) and triphenylphosphine (2.20 g, 8.4 mmol) in THF (56 mL) was cooled to 0° C. and added with diisopropyl azodicarboxylate (DIAD; 1.63 mL, 8.4 mmol) dropwise. The resulting suspension was allowed to warm to rt gradually and stirred overnight, concentrated in vacuo to a brown oil which was eluted on silica gel column (70% EtOAc in Hexanes) to provide 2-(((2S,4R)-1-(biphenylcarbonyl)-4-hydroxypyrrolidin-2-yl)methyl)isoindoline-1,3-dione as a white solid contaminated with triphenylphosphine oxide and used as-is.
Name
biphenyl-2-yl((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)methanone
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

DIAD (15.15 mmol, 2.93 mL) was added to a mixture of (biphenyl-2-yl(2-(hydroxymethyl)-5-methoxy-3,4-dihydropyridin-1 (2H)-yl)methanone (4.5 mmol, 1.63 g), phthalimide (15.15 mmol, 2.23 g) and PPh3 (15.15 mmol, 3.97 g) in anhydrous THF dropwise at 0° C. under argon. The resulting mixture was stirred at rt for overnight and concentrated in vacuo to give a crude residue which was purified by chromatography to give the desired 2-((1-(biphenylcarbonyl)-5,5-dimethoxypiperidin-2-yl)methyl)isoindoline-1,3-dione with slight contamination of triphenylphosphine oxide. This contaminated product was used for next step without further purification.
Name
Quantity
2.93 mL
Type
reactant
Reaction Step One
Name
biphenyl-2-yl(2-(hydroxymethyl)-5-methoxy-3,4-dihydropyridin-1 (2H)-yl)methanone
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

DIAD (3.16 ml, 16.1 mM) was added to a stirred solution of methyl 3-nitro-5-hydroxy benzoate (2.11 g, 10.7 mM), 4-(2-hydroxy ethyl)-5-methylthiazole (1.55 ml, 12.8 mM), and triphenylphosphine (4.21 g, 16.1 mM) in THF (50 ml) under an argon atmosphere at room temperature. After 1 hr reaction mixture concentrated in vacuo, residue triturated with diethyl ether to give a colourless solid (triphenylphosphine oxide). Diethyl ether conc. to give a dark brown gum, purification on silica gel (50% to 75% EtOAc/iso-hexane) gave the product contaminated with reduced DIAD and triphenylphosphine oxide (6.8 g). The crude product was dissolved/suspended in MeOH (80 ml), 2M NaOH (20 ml, 40 mM) added, heated at 65° C. for 4 hrs then cooled and concentrated. The residue was diluted with water (140 ml)/2M NaOH (40 ml), the precipitated triphenylphosphine oxide filtered, then acidified with c. HCl to pH1-2. The precipitate was filtered, washed with water, dried under high-vacuum to give 3-{2-(4-methyl thiazol-5-yl)ethoxy}-5-nitro benzoic acid as a colourless solid (3.12 g, 79% over 2 steps); 1H NMR δ (d6-DMSO): 2.39 (s, 3H), 3.23 (t, 2H), 4.35 (t, 2H), 7.78 (s, 1H), 7.90 (m, 1H), 8.22 (s, 1H), 8.93 (s, 1H).
Name
Quantity
3.16 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl 3-nitro-5-hydroxy benzoate
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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